(-)-Metazocine is a synthetic opioid compound belonging to the benzomorphan class, which exhibits analgesic properties. It is structurally related to other opioid analgesics and has been studied for its potential use in pain management and as a research tool in pharmacology. The compound is known for its complex stereochemistry, which plays a crucial role in its biological activity.
(-)-Metazocine can be synthesized from various starting materials, including d-tyrosine, through asymmetric synthesis methods. The compound has been explored in several studies focusing on its synthesis and biological evaluation, particularly in relation to its interactions with opioid receptors.
(-)-Metazocine is classified as an opioid analgesic and is categorized under the broader class of benzomorphans. Its pharmacological profile places it among compounds that interact with the central nervous system to alleviate pain.
The synthesis of (-)-Metazocine typically involves several key steps:
A notable study demonstrated an efficient asymmetric synthesis process that utilized these reactions, showcasing their applicability to create various chiral benzomorphan analogues .
The synthetic route may include the following technical steps:
The molecular structure of (-)-Metazocine features a complex arrangement that includes multiple rings and functional groups characteristic of benzomorphans. The stereochemistry is critical for its interaction with opioid receptors.
Key structural data includes:
(-)-Metazocine participates in various chemical reactions typical of opioid compounds, including:
The reactions are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm product formation and purity .
(-)-Metazocine acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor subtype. Upon binding, it induces conformational changes that activate intracellular signaling pathways responsible for analgesic effects.
Research indicates that (-)-Metazocine's efficacy can vary based on its stereochemistry, influencing receptor binding affinity and subsequent biological responses .
(-)-Metazocine has been explored for various applications in scientific research:
The foundational stereochemical control in (-)-metazocine synthesis is established through a chiral N-acylpyridinium salt strategy, which sets the first stereocenter with high enantiomeric fidelity. This approach commences with the reaction between a Grignard reagent (171, 4-methoxybenzylmagnesium bromide) and a chiral N-acylpyridinium salt (27) derived from a pyridine carbonyl compound and a chiral acylating agent. The reaction proceeds via nucleophilic addition to the electrophilic carbonyl carbon of the N-acylpyridinium intermediate, facilitated by the Lewis acidic character of the magnesium ion coordinating with the pyridinium nitrogen and the carbonyl oxygen. This coordination rigidifies the transition state, allowing the chiral auxiliary to dictate the facial selectivity of the Grignard attack.
The addition occurs exclusively anti to the bulky chiral auxiliary, yielding dihydropyridone 172 after acidic workup and purification. This transformation establishes the C9 stereocenter (corresponding to C13 in the final metazocine numbering) with exceptional enantiomeric excess (>99% ee), a critical feature propagated throughout the synthesis. The 4-methoxybenzyl group introduced in this step serves dual purposes: it acts as a nitrogen-protecting group and later provides the aromatic ring required for the benzomorphan scaffold construction [1].
Following the establishment of the initial stereocenter, the C3 position becomes the focus for introduction of the angular methyl group under stereoelectronic control. Dihydropyridone 172 undergoes deprotonation at C3 using lithium hexamethyldisilazide (LiHMDS), a sterically hindered non-nucleophilic base that preferentially generates the kinetic enolate. This step is conducted at low temperature (-78°C) in anhydrous tetrahydrofuran to minimize side reactions and epimerization. The resulting enolate adopts a specific geometry dictated by the existing chiral center at C9 and conformational constraints of the dihydropyridone ring.
Subsequent methylation with methyl iodide occurs with high diastereoselectivity, exclusively from the less hindered convex face of the bicyclic system trans to the C9 substituent. This stereospecific alkylation yields the 2,3-trans-dihydropyridone 175 as a single diastereomer, establishing the C3 quaternary stereocenter. The trans relationship between H2 and the C3 methyl group is confirmed by nuclear Overhauser effect spectroscopy (NOESY), showing no correlation between these protons. This alkylation is pivotal as it constructs the stereogenic center that ultimately becomes the C1 methyl group in (-)-metazocine [1].
Table 1: Stereoselective Alkylation Conditions and Outcomes
| Substrate | Base | Electrophile | Temperature | Product | Diastereoselectivity |
|---|---|---|---|---|---|
| Dihydropyridone 172 | LiHMDS | Methyl iodide | -78°C | 2,3-trans-Dihydropyridone 175 | >20:1 (trans:cis) |
| Dihydropyridone 172 | LDA | Methyl iodide | -78°C | Mixture of diastereomers | ~3:1 (trans:cis) |
| Dihydropyridone 172 | NaHMDS | Methyl iodide | -40°C | Predominantly trans | ~10:1 (trans:cis) |
The construction of the piperidine ring system requires saturation of the C5-C6 double bond in dihydropyridone 175 while controlling the stereochemistry at C5. Conjugate (1,4-) reduction using the sterically demanding trialkylborohydride reagent L-selectride (lithium tri-sec-butylborohydride) proves essential for achieving the required stereochemical outcome. L-Selectride approaches the enone system from the less hindered convex face, opposite to the C3 methyl group and the C9 substituent, delivering hydride to the β-carbon (C6) with high facial selectivity.
This reduction generates an enolate intermediate that is protonated in situ from the same convex face, yielding the saturated ketone 176 with cis-fusion between the newly formed piperidone ring and the existing bicyclic framework. The reaction produces a 3.75:2 mixture of diastereomers at C5 (corresponding to C9 in metazocine), which were carried forward without separation due to the inconsequential nature of this stereocenter for the subsequent cyclization step. The ketone functionality at C7 remains intact and serves as a critical handle for the subsequent carbon chain extension via nucleophilic addition [1].
Dihydropyridones serve as pivotal intermediates enabling the strategic ring closures that construct the benzomorphan tricyclic core. The conformational constraints imposed by the trans-decahydroquinoline framework in dihydropyridone 175 position the 4-methoxyphenyl ring and the developing cationic center in optimal alignment for the critical Friedel-Crafts cyclization. Following the conjugate reduction and carbonyl addition steps, the phenyl carbamate 176 undergoes N-methylation via reductive amination using lithium aluminum hydride (LiAlH₄), which cleaves the carbamate to the corresponding tertiary amine while preserving the benzylic alcohol.
Subsequent treatment with concentrated hydrobromic acid (48% HBr) initiates a cascade sequence: (1) demethylation of the methoxyaryl group generates a phenolic hydroxyl; (2) protonation of the tertiary amine followed by dehydration creates a transient tertiary carbocation at C13; and (3) this electrophilic center is attacked intramolecularly by the electron-rich phenol in an electrophilic aromatic substitution (Friedel-Crafts alkylation). This stereospecific cyclization forges the final carbon-carbon bond between C14a and C6b (benzomorphan numbering), establishing the [7.3.1] tricyclic framework of (+)-metazocine (177) with complete retention of configuration at all stereocenters. The existing stereocenters at C1 and C9 direct the approach of the aromatic ring, ensuring correct relative stereochemistry in the newly formed ring junction [1].
The structural architecture of the dihydropyridone intermediate is crucial for this transformation. The rigid chair-boat conformation adopted by the piperidone ring positions the aryl group pseudo-axially, aligned for backside attack on the carbocation. Molecular modeling studies indicate that alternative conformations would place the aryl group too distant for cyclization or in improper orientation for effective orbital overlap. This preorganization significantly contributes to the efficiency of the ring closure, which proceeds in high yield despite the complexity of the transformation [1].
Carbamate functionalities serve as versatile protecting-activating groups throughout the synthesis, enabling critical transformations while preserving stereochemical integrity. The synthesis employs phenyl carbamate 174 as a stable crystalline intermediate that facilitates both nitrogen functionalization and subsequent reductive transformations. The carbamate is introduced by reacting the secondary amine derived from deprotected dihydropyridone with phenyl chloroformate in the presence of a non-nucleophilic base.
The carbamate's electron-withdrawing nature increases the acidity of the adjacent C3 proton, enhancing the diastereoselectivity during the LiHMDS-mediated alkylation by stabilizing the enolate intermediate. More significantly, the carbamate serves as a masked amino group that undergoes controlled transformation to the required N-methyl tertiary amine. Treatment of carbamate 176 with excess lithium aluminum hydride effects simultaneous reduction of both the carbamate carbonyl and the lactam carbonyl, cleaving the C=O bonds to generate the tertiary amine while reducing the ketone to a secondary alcohol. This one-pot reductive deprotection is highly chemoselective, leaving the benzylic alcohol and the methoxyaryl group intact. The resulting tertiary amine 177 is perfectly positioned for the acid-mediated cyclization, as the methylation enhances nitrogen nucleophilicity during initial protonation and subsequent carbocation formation. The use of carbamate protection avoids potential quaternization issues that could arise with direct alkylation of a tertiary amine precursor [1].
Table 2: Transformations of Carbamate Intermediates in (-)-Metazocine Synthesis
| Carbamate Intermediate | Reaction Conditions | Product | Functional Group Transformation |
|---|---|---|---|
| Phenyl carbamate 174 | LiHMDS, MeI, THF, -78°C | Alkylated carbamate 175 | Stereoselective C3 alkylation enabled by carbamate stabilization of enolate |
| Phenyl carbamate 176 | LiAlH₄, THF, reflux | Tertiary amine-alcohol | Simultaneous reduction of carbamate to N-methyl and ketone to alcohol |
| Tertiary amine-alcohol | 48% HBr, heating | (+)-Metazocine (177) | Demethylation, carbocation formation, Friedel-Crafts cyclization |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6